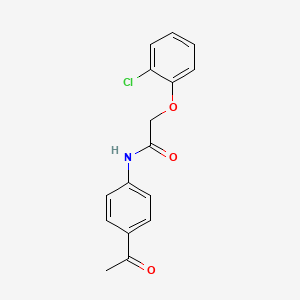![molecular formula C17H18N2O2S B5709957 N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide, also known as NBQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptor, which is responsible for the excitatory neurotransmission in the central nervous system.
Mécanisme D'action
N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors, which are responsible for fast excitatory neurotransmission in the brain. By binding to the receptor, N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide prevents the influx of calcium ions into the neuron, which is necessary for the generation of an action potential. This results in the inhibition of glutamate-mediated neurotransmission, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
The inhibition of glutamate-mediated neurotransmission by N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide has several biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide also reduces the expression of inflammatory cytokines, which are involved in the pathogenesis of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide in lab experiments is its high selectivity for the AMPA subtype of glutamate receptors. This allows researchers to specifically target this receptor and study its function in various physiological and pathological conditions. However, one limitation of N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide is its short half-life, which requires frequent dosing in animal experiments. Another limitation is its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide. One direction is to investigate the potential therapeutic applications of N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Another direction is to develop more potent and selective AMPA receptor antagonists that can overcome the limitations of N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide. Additionally, the role of AMPA receptors in synaptic plasticity and memory formation is still not fully understood, and further research is needed to elucidate this mechanism.
Méthodes De Synthèse
The synthesis of N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide involves the reaction of 2-amino-5-chlorobenzophenone with isopropylthiol in the presence of a base, followed by the reaction of the resulting product with 4-aminobenzoic acid. The final product is obtained after purification by column chromatography. The purity of the compound is confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to be effective in reducing the severity of seizures in animal models of epilepsy, as well as in preventing the damage caused by ischemic stroke. N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide has also been used to investigate the mechanisms of synaptic plasticity and memory formation in the brain.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-2-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11(2)22-15-6-4-3-5-14(15)17(21)19-13-9-7-12(8-10-13)16(18)20/h3-11H,1-2H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWONYGJDBWKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-2-(propan-2-ylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)

![5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)

![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
